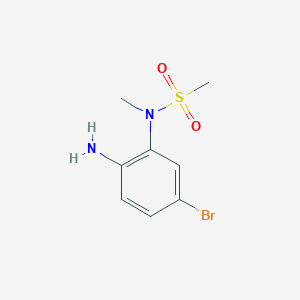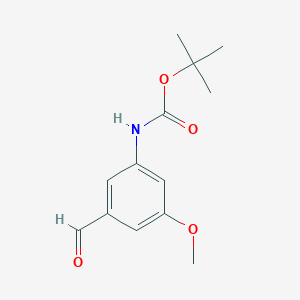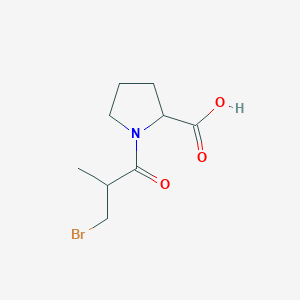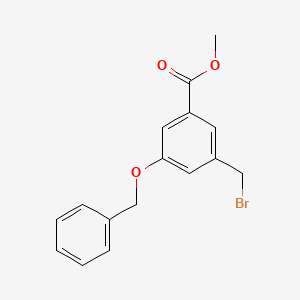
4,5-Dichloro-2-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-ethylpyrimidine: is a chemical compound with the molecular formula C6H6Cl2N2. It is a pyrimidine derivative containing two chlorine atoms and an ethyl group. The compound’s IUPAC name is this compound .
Preparation Methods
There are several synthetic routes to prepare 4,5-dichloro-2-ethylpyrimidine:
-
Chlorination of 2-ethylpyrimidine: : This method involves chlorinating 2-ethylpyrimidine using chlorine gas or chlorinating agents. The reaction typically occurs at elevated temperatures and yields the desired product.
-
Alkylation of 4,5-dichloropyrimidine: : Another approach is to alkylate 4,5-dichloropyrimidine with an ethylating agent (such as ethyl bromide or ethyl iodide). This reaction introduces the ethyl group at the desired position.
-
Industrial Production: : The industrial production of this compound may involve large-scale chlorination followed by purification and isolation steps.
Chemical Reactions Analysis
4,5-Dichloro-2-ethylpyrimidine can undergo various chemical reactions:
-
Substitution Reactions: : It readily participates in nucleophilic substitution reactions. For example, it reacts with amines or alkoxides to form substituted derivatives.
-
Reduction: : Reduction of the pyrimidine ring can yield 4,5-dichloro-2-ethylpyrimidin-2-ol.
-
Oxidation: : Oxidation of the compound can lead to the formation of various oxidation products.
Common reagents used in these reactions include bases (such as sodium hydroxide), reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as hydrogen peroxide).
Scientific Research Applications
4,5-Dichloro-2-ethylpyrimidine finds applications in various scientific fields:
-
Chemistry: : It serves as a building block for the synthesis of other compounds.
-
Biology: : Researchers use it as a tool in drug discovery and chemical biology studies.
-
Medicine: : Although not directly used as a drug, its derivatives may have pharmaceutical applications.
-
Industry: : It may be employed in the synthesis of agrochemicals or other fine chemicals.
Mechanism of Action
The exact mechanism by which 4,5-dichloro-2-ethylpyrimidine exerts its effects depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various outcomes.
Comparison with Similar Compounds
While 4,5-dichloro-2-ethylpyrimidine is unique due to its specific substitution pattern, similar compounds include 2,4-dichloro-5-methylpyrimidine and 4,5-dichloro-6-ethylpyrimidine . These compounds share structural similarities but differ in substituents and properties.
Properties
Molecular Formula |
C6H6Cl2N2 |
|---|---|
Molecular Weight |
177.03 g/mol |
IUPAC Name |
4,5-dichloro-2-ethylpyrimidine |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-5-9-3-4(7)6(8)10-5/h3H,2H2,1H3 |
InChI Key |
QMSXGYLYFXDHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)




![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)





